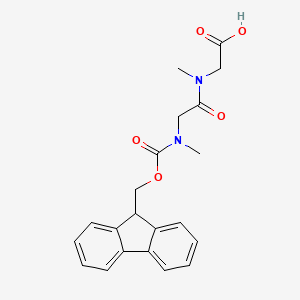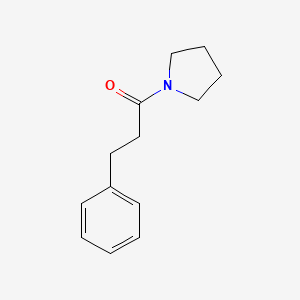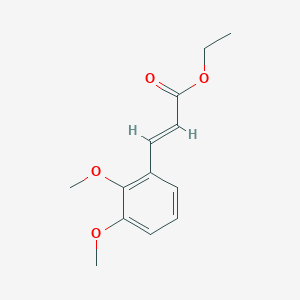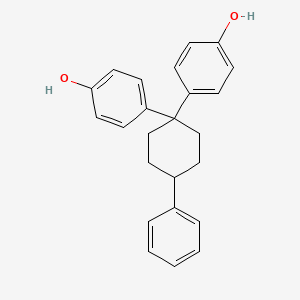
Methyl 5-oxo-2-(trifluoromethyl)-2-pyrrolidinepropionate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-oxo-2-(trifluoromethyl)-2-pyrrolidinepropionate (MOP) is an important synthetic intermediate used in organic synthesis and chemical biology. It has been extensively studied for its potential applications in drug discovery and development, as well as for its biochemical and physiological effects. MOP has been used in a variety of laboratory experiments, including enzymatic assays, protein purification, and in vitro studies.
Applications De Recherche Scientifique
Methyl 5-oxo-2-(trifluoromethyl)-2-pyrrolidinepropionate has been studied for its potential applications in drug discovery and development, as well as for its biochemical and physiological effects. In particular, it has been used in enzymatic assays to study the activity of enzymes, in protein purification, and in vitro studies to examine the effects of various compounds on cells. Additionally, Methyl 5-oxo-2-(trifluoromethyl)-2-pyrrolidinepropionate has been used in the synthesis of a variety of other compounds, including pharmaceuticals, agrochemicals, and cosmetics.
Mécanisme D'action
Methyl 5-oxo-2-(trifluoromethyl)-2-pyrrolidinepropionate is known to interact with enzymes in the body, which can affect their activity. It has been found to bind to the active sites of enzymes, leading to a decrease in their activity. Additionally, Methyl 5-oxo-2-(trifluoromethyl)-2-pyrrolidinepropionate has been shown to inhibit the activity of some enzymes, including those involved in the metabolism of drugs. This inhibition can lead to an increase in the concentration of the drug in the body, which can have therapeutic effects.
Biochemical and Physiological Effects
Methyl 5-oxo-2-(trifluoromethyl)-2-pyrrolidinepropionate has been found to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of some enzymes, leading to a decrease in their activity. Additionally, it has been found to have antioxidant properties, which can help to protect cells from damage caused by free radicals. Furthermore, it has been found to have anti-inflammatory properties, which can help to reduce inflammation in the body.
Avantages Et Limitations Des Expériences En Laboratoire
Methyl 5-oxo-2-(trifluoromethyl)-2-pyrrolidinepropionate has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and is relatively stable in a variety of conditions. Additionally, it is non-toxic and relatively inexpensive. However, it has some limitations for use in laboratory experiments. It is relatively insoluble in water, and it can be difficult to purify. Additionally, it can be difficult to store for long periods of time.
Orientations Futures
The potential applications of Methyl 5-oxo-2-(trifluoromethyl)-2-pyrrolidinepropionate are still being explored. In the future, it could be used in the development of new drugs, as well as in the synthesis of a variety of other compounds. Additionally, further research could be done to explore its biochemical and physiological effects, as well as its potential uses in laboratory experiments. Finally, further research could be done to explore its potential uses in the field of chemical biology, such as in the development of new enzymes and proteins.
Méthodes De Synthèse
Methyl 5-oxo-2-(trifluoromethyl)-2-pyrrolidinepropionate is synthesized through a two-step reaction process. The first step involves the conversion of the trifluoromethyl-2-pyrrolidinone (TFP) into the 5-oxo-2-(trifluoromethyl)-2-pyrrolidinepropionate (Methyl 5-oxo-2-(trifluoromethyl)-2-pyrrolidinepropionate) by the use of a Grignard reagent. The Grignard reagent is added to the TFP in a reaction flask and heated to a temperature of 80-90 °C. The reaction is then allowed to proceed for a period of one to two hours. The second step involves the addition of a strong base such as sodium hydroxide or potassium hydroxide to the reaction mixture. This step helps to form the desired product, Methyl 5-oxo-2-(trifluoromethyl)-2-pyrrolidinepropionate.
Propriétés
IUPAC Name |
methyl 3-[5-oxo-2-(trifluoromethyl)pyrrolidin-2-yl]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12F3NO3/c1-16-7(15)3-5-8(9(10,11)12)4-2-6(14)13-8/h2-5H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMRBZFDPNUHOHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1(CCC(=O)N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-oxo-2-(trifluoromethyl)-2-pyrrolidinepropionate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-8-chloro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B6291779.png)
![Benzo[1,2-b:4,5-b']dithiophene-4,8-diyl bis(trifluoromethanesulfonate)](/img/structure/B6291797.png)











